4-(4-Ethoxy-3-methoxyphenyl)butan-2-one
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Overview
Description
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method includes the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one: Known for its use in flavoring and fragrance industries.
4-(4-Methoxyphenyl)-2-butanone: Another compound with similar aromatic properties.
Uniqueness
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-16-12-8-7-11(6-5-10(2)14)9-13(12)15-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
NULPTAWTSLBELF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)C)OC |
Origin of Product |
United States |
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